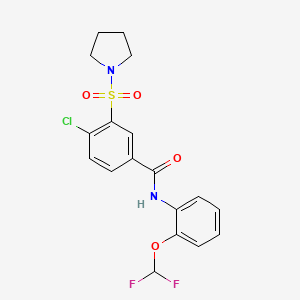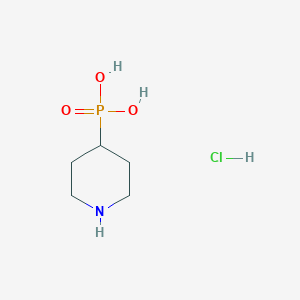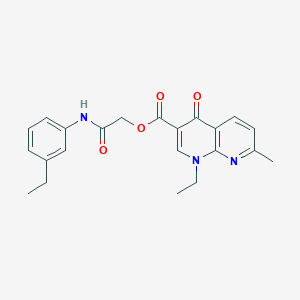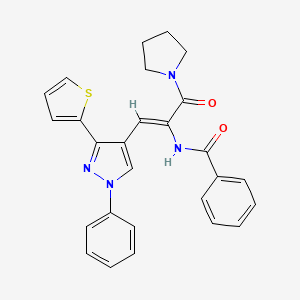![molecular formula C14H11ClN2O3 B2603811 (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid CAS No. 1568828-86-3](/img/structure/B2603811.png)
(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine and phenylacetic acid, with an amide linkage connecting the two. Pyridine is a basic heterocyclic organic compound similar to benzene, and phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of an amide bond between the carboxyl group of phenylacetic acid and an amine derived from 6-chloropyridine-3-carbonyl . This could potentially be achieved through a peptide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyridine ring, and an amide functional group. The spatial arrangement of these groups could have significant implications for the compound’s physical and chemical properties .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield phenylacetic acid and a derivative of 6-chloropyridine-3-carbonyl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Chiral Derivatizing Agent
(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid and similar compounds have been explored for their potential as chiral derivatizing agents. For example, 2-fluoro-2-phenylacetic acid, synthesized from phenylglycine, serves as a derivatizing chiral agent allowing for the easy measurement of enantiomeric excess of secondary alcohols and primary amines by 19F NMR spectra. Such applications demonstrate the utility of these compounds in facilitating chiral analysis in various chemical contexts (Hamman, Béguin, & Arnaud, 1991).
Polymer Chemistry
In polymer science, phenylacetylenes bearing an amino group have been synthesized and polymerized, leading to polymers that can serve as novel probes for determining the chirality of acids through induced circular dichroism (ICD). This showcases the application of these compounds in creating materials with specific optical properties, which could have implications in materials science and enantiomeric purity assessment (Yashima, Maeda, Matsushima, & Okamato, 1997).
Analytical Chemistry
In the field of analytical chemistry, fast derivatization and gas chromatography (GC) analysis of phenolic acids demonstrate the utility of derivatives of phenylacetic acid for improving analytical methods. Such derivatives can be quickly converted to forms amenable to GC, highlighting their role in enhancing the analysis of complex mixtures (Hušek, 1992).
Synthetic Chemistry
The synthesis and study of compounds similar to this compound contribute to advancements in synthetic chemistry. For instance, the preparation of polyacetylenes and their application in chirality assignment, and the development of novel synthetic routes and methodologies, are critical for creating new compounds with potential therapeutic or material applications. Such research underlines the importance of these compounds in pushing the boundaries of chemical synthesis and discovery (Giroux, Nadeau, & Han, 2000).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its interactions with various biological targets, which in turn would depend on factors like its size, shape, charge distribution, and the presence of functional groups .
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, it could be studied as a potential precursor for the synthesis of other compounds, or its biological activity could be explored in the context of drug discovery .
Eigenschaften
IUPAC Name |
(2S)-2-[(6-chloropyridine-3-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-7-6-10(8-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCBJYAGCCMNAJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2603728.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)



![ethyl 3-carbamoyl-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2603737.png)


![3-[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one](/img/structure/B2603742.png)


![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)
